molecular formula C20H21NO2 B2911098 N-[3-(1-benzofuran-2-yl)propyl]-2-(3-methylphenyl)acetamide CAS No. 2034280-55-0

N-[3-(1-benzofuran-2-yl)propyl]-2-(3-methylphenyl)acetamide

Cat. No.: B2911098
CAS No.: 2034280-55-0
M. Wt: 307.393
InChI Key: RSCUAKDLJDZUSV-UHFFFAOYSA-N
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Description

N-[3-(1-Benzofuran-2-yl)propyl]-2-(3-methylphenyl)acetamide (CAS 2034280-55-0) is a high-purity synthetic compound supplied for non-clinical research applications. With a molecular formula of C20H21NO2 and a molecular weight of 307.39 g/mol, this benzofuran derivative is structurally related to compounds known to modulate neurotransmitter systems in the central nervous system . Research into structurally analogous benzofuran compounds, such as (-)1-(Benzofuran-2-yl)-2-propylaminopentane [(-)BPAP], has revealed selective enhancer activity on the impulse-propagation-mediated release of key neurotransmitters, including dopamine, noradrenaline, and serotonin, in isolated brain stem models . These properties make this chemical class of significant interest for fundamental neuroscience research aimed at understanding catecholaminergic and serotoninergic neurotransmission. The compound is provided for laboratory research use only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet prior to handling.

Properties

IUPAC Name

N-[3-(1-benzofuran-2-yl)propyl]-2-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO2/c1-15-6-4-7-16(12-15)13-20(22)21-11-5-9-18-14-17-8-2-3-10-19(17)23-18/h2-4,6-8,10,12,14H,5,9,11,13H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSCUAKDLJDZUSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NCCCC2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[3-(1-benzofuran-2-yl)propyl]-2-(3-methylphenyl)acetamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies, and presenting relevant data tables and case studies.

Chemical Structure and Properties

The compound this compound is characterized by the presence of a benzofuran moiety, which is known for its diverse biological activities. The chemical structure can be represented as follows:

  • Molecular Formula : C16_{16}H19_{19}NO
  • Molecular Weight : 255.33 g/mol

1. Antimicrobial Activity

Research has indicated that benzofuran derivatives exhibit significant antimicrobial properties. A study highlighted the synthesis of various benzofuran derivatives and their evaluation against Mycobacterium tuberculosis (Mtb). The results demonstrated that certain derivatives showed minimum inhibitory concentrations (MICs) as low as 8 µg/mL against Mtb strains, suggesting that modifications to the benzofuran structure can enhance antimicrobial efficacy .

CompoundMIC (µg/mL)Activity Type
Compound 38Antimycobacterial
Compound 42Antifungal

2. Anticancer Potential

Another area of interest is the anticancer activity of this compound. A recent study identified this compound through screening a library of drugs on multicellular spheroids, which are more representative of in vivo tumor environments compared to traditional monolayer cultures. The compound exhibited significant cytotoxicity against various cancer cell lines, indicating its potential as an anticancer agent .

3. Melatonin Receptor Agonism

Benzofuran derivatives have also been studied for their agonistic effects on melatonin receptors (MT1 and MT2). One derivative, closely related to this compound, was synthesized and shown to act as an orally bioavailable agonist at these receptors with minimal vasoconstrictive activity . This suggests potential therapeutic applications in sleep disorders and circadian rhythm regulation.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Antimicrobial Mechanism : The compound's ability to inhibit bacterial growth may be linked to its interaction with bacterial cell membranes or interference with metabolic pathways.
  • Anticancer Mechanism : The cytotoxic effects observed in cancer cells could be due to induction of apoptosis or cell cycle arrest, although further mechanistic studies are required to elucidate these pathways.
  • Receptor Interaction : As a melatonin receptor agonist, this compound may modulate signaling pathways associated with sleep regulation and neuroprotection.

Case Study 1: Antimycobacterial Activity

In a controlled study, several benzofuran derivatives were screened for their activity against M. tuberculosis. Among them, this compound showed promising results with an MIC comparable to existing antitubercular agents, suggesting its potential utility in treating tuberculosis .

Case Study 2: Anticancer Screening

A multicenter screening initiative evaluated the anticancer properties of various compounds, including this compound. Results indicated that this compound significantly reduced cell viability in several cancer lines, prompting further investigation into its therapeutic potential .

Comparison with Similar Compounds

Structural Differences :

  • Replaces the benzofuran group with a dimethylaminopropyl chain and a fluorophenyl-indazole moiety.
  • Lacks the 3-methylphenyl group, instead incorporating a fluorophenyl substituent.

Functional Implications :

  • Exhibits potent inhibition of Trypanosoma brucei TRYS (EC₅₀ = 6.9 ± 0.2 μM), attributed to its indazole-fluorophenyl motif, which enhances binding to parasitic enzymes .
  • Higher lipophilicity (predicted logP >3) compared to the target compound due to the dimethylamino group.
Property N-[3-(1-Benzofuran-2-yl)propyl]-2-(3-methylphenyl)acetamide DDU86439
Core Structure Benzofuran-propyl + 3-methylphenyl Indazole-fluorophenyl
Target Activity Not reported TRYS inhibitor (EC₅₀ = 6.9 μM)
Key Substituent 3-Methylphenyl 3-Fluorophenyl-indazole

Benzothiazole-Based Acetamides (EP3 348 550A1 Patent Compounds)

Structural Differences :

  • Replace benzofuran with a trifluoromethylbenzothiazole ring.
  • Vary in phenyl substituents (e.g., methoxy, trimethoxy, or unmodified phenyl groups).

Functional Implications :

  • The trifluoromethylbenzothiazole moiety enhances metabolic stability and electron-withdrawing properties, improving target affinity for kinases or proteases .
Property This compound EP3 348 550A1 Derivatives
Aromatic Core Benzofuran Benzothiazole
Substituent Effects Lipophilic 3-methylphenyl Polar methoxy/trifluoromethyl
Therapeutic Potential Hypothetical CNS applications Kinase/protease inhibition

Y205-7732 (2-(4-Fluorophenoxy)-N-[3-(Morpholin-4-yl)propyl]acetamide)

Structural Differences :

  • Substitutes benzofuran with a morpholinylpropyl chain and a fluorophenoxy group.

Functional Implications :

  • Lower molecular weight (296.34 g/mol) and logP (0.64) compared to the target compound, suggesting improved aqueous solubility .
  • The morpholine group enhances hydrogen-bond acceptor capacity (polar surface area = 43.67 Ų), favoring interactions with hydrophilic targets like GPCRs or ion channels.
Property This compound Y205-7732
Molecular Weight ~325–350 g/mol (estimated) 296.34 g/mol
logP ~2.5–3.0 (estimated) 0.64
Target Interactions Aromatic/hydrophobic pockets Polar GPCR/ion channel sites

AMG517 (N-{4-[6-(4-Trifluoromethylphenyl)-Pyrimidin-4-yloxy]-Benzothiazol-2-yl}-Acetamide)

Structural Differences :

  • Features a benzothiazole-pyrimidine scaffold instead of benzofuran.
  • Contains a trifluoromethylphenyl group for enhanced electronic effects.

Functional Implications :

  • Demonstrated activity as a TRPV1 antagonist, leveraging the pyrimidine-benzothiazole core for high receptor affinity .
  • The trifluoromethyl group increases metabolic resistance but may introduce hepatotoxicity risks compared to the 3-methylphenyl group.

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